![molecular formula C24H17N3O5 B2913834 2-(1,3-dioxoisoindolin-2-yl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922029-11-6](/img/structure/B2913834.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C24H17N3O5 and its molecular weight is 427.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anti-Inflammatory Activity
Research has shown the synthesis of novel derivatives of 2-(1,3-dioxoisoindolin-2-yl) compounds with anti-inflammatory properties. Nikalje, Hirani, and Nawle (2015) reported the synthesis of these compounds using a microwave-assisted cyclocondensation process, demonstrating significant anti-inflammatory activity in vitro and in vivo models. These compounds were also evaluated for their binding affinity towards human serum albumin (HSA) through docking studies, indicating their potential therapeutic applications in treating inflammation-related disorders (Nikalje, Hirani, & Nawle, 2015).
Anticancer Properties
Another research area focuses on the design and synthesis of indole derivatives containing the compound's scaffold for anticancer applications. Zhang et al. (2023) designed and synthesized a series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives with significant antiproliferative activity against A549 and K562 cancer cells. The study highlighted the compound's role in inducing apoptosis and blocking the cell cycle, suggesting its utility in developing novel anticancer therapies (Zhang et al., 2023).
Anticonvulsant Applications
The compound has also been explored for its potential anticonvulsant applications. Nikalje, Khan, and Ghodke (2011) synthesized derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide and evaluated their efficacy in various seizure models. The study reported that these derivatives exhibited protective effects against seizures, indicating their potential as anticonvulsant agents (Nikalje, Khan, & Ghodke, 2011).
Pharmacological Characterization
Research has also been conducted on the pharmacological characterization of dibenzo[b,f][1,4]oxazepine derivatives, exploring their affinity and specificity towards various receptors. Naporra et al. (2016) synthesized and characterized several dibenzo[b,f][1,4]oxazepine and related derivatives, assessing their affinity towards histamine receptors and selected GPCRs. The study provided insights into how the structural features of these compounds influence their receptor selectivity and specificity, offering a foundation for developing receptor-targeted therapies (Naporra et al., 2016).
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5/c1-26-18-8-4-5-9-20(18)32-19-11-10-14(12-17(19)22(26)29)25-21(28)13-27-23(30)15-6-2-3-7-16(15)24(27)31/h2-12H,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZISGQSICCJBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.